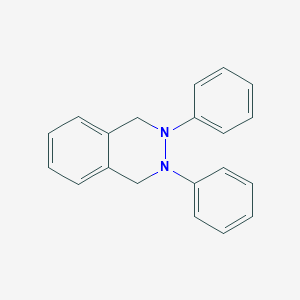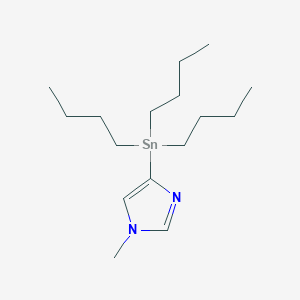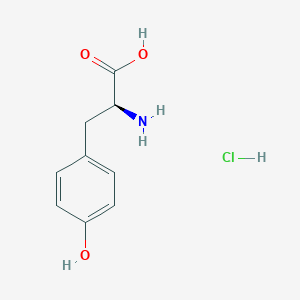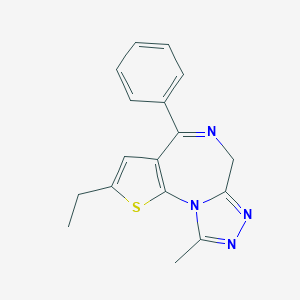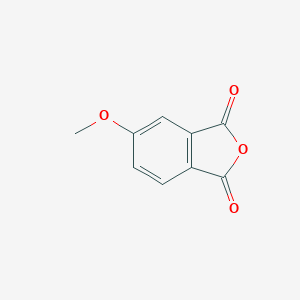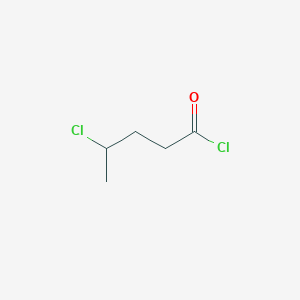
3-tert-butyl-1H-pyrazole
Overview
Description
“3-tert-butyl-1H-pyrazole” is used as a pharmaceutical intermediate . It is also known as Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate .
Synthesis Analysis
Pyrazole synthesis involves a variety of methods. One approach involves the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Molecular Structure Analysis
The molecular structure of “3-tert-butyl-1H-pyrazole” consists of a pyrazole ring fused to a butyl group . The pyrazole ring is a five-membered aromatic structure with two nitrogen atoms adjacent to three carbon atoms .
Chemical Reactions Analysis
The chemical reactions of “3-tert-butyl-1H-pyrazole” involve various transformations. For instance, it can undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-tert-butyl-1H-pyrazole” include a molecular weight of 124.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agent
3-tert-butyl-1H-pyrazole: has been recognized for its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent . Its structure allows for the synthesis of derivatives that can be tailored for specific biological activities. The pyrazole moiety is a common feature in compounds with significant therapeutic effects, and modifications to the tert-butyl group can lead to enhanced potency and selectivity in drug candidates.
Agriculture: Herbicide Development
In the agricultural sector, 3-tert-butyl-1H-pyrazole derivatives are explored for their herbicidal properties . The ability to disrupt plant growth by interfering with specific biological pathways makes these compounds valuable in the development of new herbicides that are more effective and environmentally friendly.
Organic Synthesis: Building Block for Heterocyclic Compounds
As a versatile building block, 3-tert-butyl-1H-pyrazole is used in organic synthesis to create a wide range of heterocyclic compounds . Its reactivity allows for various substitutions and transformations, leading to the generation of complex molecules with potential applications in different fields of chemistry.
Pharmaceutical Intermediates: Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex pharmaceutical molecules . Its stability and reactivity make it an ideal candidate for multi-step synthesis processes, where it can be transformed into various pharmacologically active agents.
Material Science: Ligand for Metal Complexes
In material science, 3-tert-butyl-1H-pyrazole is used as a ligand to form metal complexes . These complexes can exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis, magnetic materials, and electronic devices.
Kinase Inhibitor Development: Targeted Cancer Therapies
The pyrazole ring is a privileged scaffold in medicinal chemistry, especially in the development of kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, as they can selectively block the action of enzymes that are essential for cancer cell growth and survival.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , and they are often used as a scaffold in the development of kinase inhibitors
Mode of Action
It’s known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazole derivatives can cause a change in structure, which is marked by a shift in numbering at the c3 and c5 carbons . This structural change can lead to alterations in the compound’s properties and its interaction with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-tert-butyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDCITOHTLPMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166349 | |
| Record name | 3(5)-t-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1H-pyrazole | |
CAS RN |
15802-80-9 | |
| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15802-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5)-t-Butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-t-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
